molecular formula C21H20N6O4S2 B1209496 2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Cat. No. B1209496
M. Wt: 484.6 g/mol
InChI Key: HGIOHVCLLQYRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[2-[[1-(4-methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

X-ray Powder Diffraction Data

The compound is an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for this compound has been reported, providing valuable structural information that could be useful in further research and development of related pharmaceuticals (Qing Wang et al., 2017).

Synthesis and Biological Activity

It is involved in the synthesis of various biologically active compounds. For instance, it contributes to the creation of heteroatom-activated beta-lactam antibiotics, which are important for their significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).

Cyclization Reactions

This compound is part of cyclization reactions leading to ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates. These reactions demonstrate its utility in creating various polyfluorinated compounds with potential applications in different fields of chemistry (M. V. Goryaeva et al., 2013).

Precursors for N-Alkyl Compounds

The compound serves as a precursor for N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides and propanamides. These derivatives have potential applications in medicinal chemistry and drug design (A. V. Tverdokhlebov et al., 2004).

Synthesis of Heterocyclic Systems

It is used in the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating diverse chemical structures (Lovro Selič et al., 1997).

Anticancer and Anti-5-Lipoxygenase Agents

It also contributes to the synthesis of pyrazolopyrimidines derivatives, which are screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating its potential in developing anticancer and anti-inflammatory drugs (A. Rahmouni et al., 2016).

Molecular Properties Investigation

Studies have also been conducted on the molecular properties of derivatives of this compound using DFT and quantum-chemical calculations, highlighting its significance in computational chemistry and material science (M. Bouklah et al., 2012).

properties

Product Name

2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Molecular Formula

C21H20N6O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[2-[[2-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H20N6O4S2/c1-3-31-18(29)8-13-10-33-21(25-13)26-17(28)11-32-20-16-9-24-27(19(16)22-12-23-20)14-4-6-15(30-2)7-5-14/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,25,26,28)

InChI Key

HGIOHVCLLQYRJR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester

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